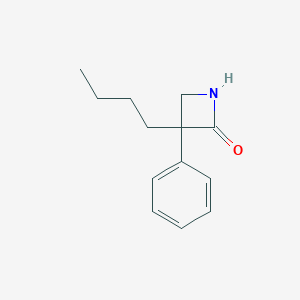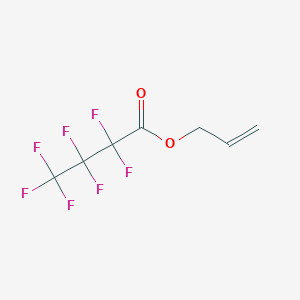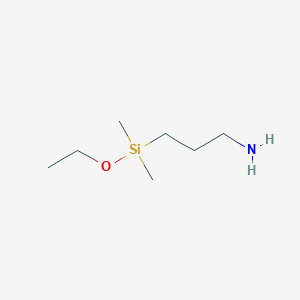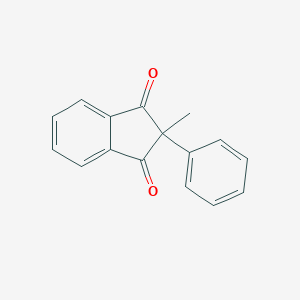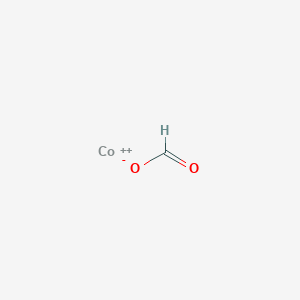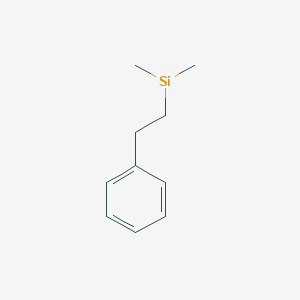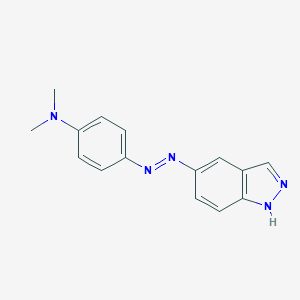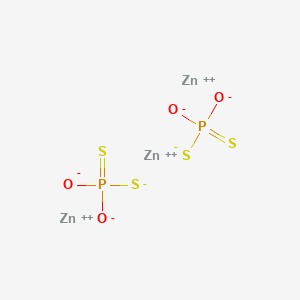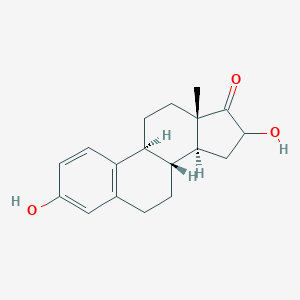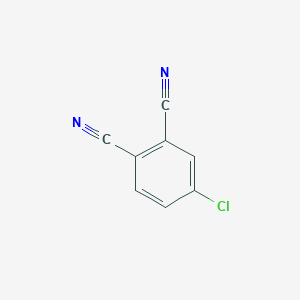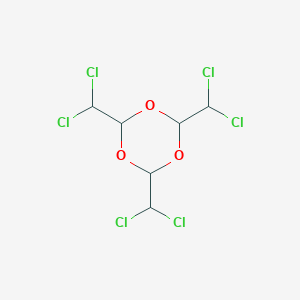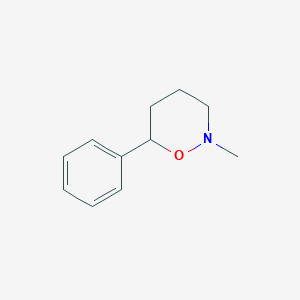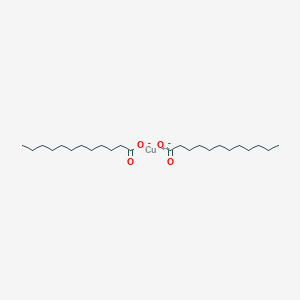
Copper dilaurate
描述
Copper dilaurate, also known as copper(II) dilaurate, is a copper salt of lauric acid. It is a white to yellowish powder that is soluble in organic solvents. Copper dilaurate is widely used in scientific research due to its unique properties and applications.
作用机制
The mechanism of action of Copper dilaurate dilaurate as an antimicrobial agent is not fully understood. However, it is believed that Copper dilaurate ions released from Copper dilaurate dilaurate disrupt the cell membrane of microorganisms, leading to cell death. Copper ions can also generate reactive oxygen species that cause oxidative damage to microbial cells.
生化和生理效应
Copper dilaurate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Copper dilaurate has also been shown to enhance wound healing and reduce inflammation in animal models. Additionally, Copper dilaurate dilaurate has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of Copper dilaurate dilaurate is its versatility as a catalyst and antimicrobial agent. It can be used in a wide range of organic reactions and has broad-spectrum antimicrobial activity. However, Copper dilaurate dilaurate is sensitive to air and moisture, which can affect its stability and reactivity. It is also toxic to some aquatic organisms and can cause skin and eye irritation.
未来方向
There are several areas of future research that could be explored with Copper dilaurate dilaurate. One potential application is in the development of new antimicrobial agents to combat antibiotic-resistant bacteria. Copper dilaurate could also be used in the development of new catalysts for organic reactions. Additionally, further studies could be conducted to investigate the potential neuroprotective effects of Copper dilaurate dilaurate in humans.
Conclusion
In conclusion, Copper dilaurate dilaurate is a versatile and useful compound that has a wide range of applications in scientific research. Its unique properties as a catalyst and antimicrobial agent make it a valuable tool for researchers in various fields. Further research is needed to fully understand the mechanism of action and potential applications of Copper dilaurate dilaurate.
科学研究应用
Copper dilaurate has a wide range of applications in scientific research. It is commonly used as a catalyst in organic reactions, particularly in the synthesis of esters and amides. It is also used as an antimicrobial agent in various industries such as food, pharmaceuticals, and cosmetics. Copper dilaurate has been found to exhibit potent antifungal and antibacterial activity against a variety of microorganisms.
属性
CAS 编号 |
19179-44-3 |
|---|---|
产品名称 |
Copper dilaurate |
分子式 |
C12H23CuO2+ |
分子量 |
462.2 g/mol |
IUPAC 名称 |
copper;dodecanoate |
InChI |
InChI=1S/2C12H24O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |
InChI 键 |
JDPSPYBMORZJOD-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Cu+2] |
规范 SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Cu+2] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



